Ethyl 2-[benzyl(methyl)amino]propanoate
CAS No.: 102281-35-6
Cat. No.: VC8196080
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102281-35-6 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | ethyl 2-[benzyl(methyl)amino]propanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-16-13(15)11(2)14(3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
| Standard InChI Key | UVUIFQSYHWKBHE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)N(C)CC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C)N(C)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-[benzyl(methyl)amino]propanoate, reflecting its esterified carboxylic acid group and dual N-substituents (benzyl and methyl) . The molecular formula corresponds to a molecular weight of 221.29 g/mol, as confirmed by high-resolution mass spectrometry .
Stereochemical Features
The compound contains a chiral center at the second carbon of the propanoate backbone, resulting in two enantiomeric forms (R and S configurations). While most commercial samples exist as racemic mixtures, enantioselective synthesis routes have been documented in specialized contexts .
Spectroscopic Characterization
Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:
| Spectrum | Key Signals |
|---|---|
| (500 MHz, DMSO-d) | δ 1.00 (t, 3H, CH), 1.49 (s, 6H, CH), 7.15–7.55 (m, aromatic protons) |
| IR (neat) | 1745 cm (ester C=O), 1650 cm (C-N stretch) |
Synthetic Methodologies
Primary Synthesis Routes
Ethyl 2-[benzyl(methyl)amino]propanoate is typically synthesized through nucleophilic substitution or esterification reactions. A widely adopted protocol involves:
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Alkylation of Methylalanine Derivatives:
Reacting N-methylalanine with benzyl bromide in the presence of a base (e.g., potassium carbonate) yields the N-benzyl-N-methyl intermediate. Subsequent esterification with ethanol under acidic conditions produces the target compound . -
One-Pot Cyclization Approaches:
Patent CN107365298A describes a method using ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate as a precursor. Treatment with potassium tert-butoxide in toluene at 0°C induces cyclization, achieving yields up to 98% .
Optimization Strategies
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Base Selection: Inorganic bases like potassium carbonate or cesium carbonate improve reaction efficiency by facilitating deprotonation without side reactions .
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Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while toluene aids in product isolation via phase separation .
Table 1: Comparative Analysis of Synthesis Methods
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with common organic solvents like ethyl acetate and dichloromethane. Stability studies indicate decomposition above 200°C, with optimal storage conditions at 2–8°C under inert atmosphere .
Partition Coefficients
Experimental logP values (octanol/water) range from 2.1 to 2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Applications in Medicinal Chemistry
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for pyrrolidine and benzimidazole derivatives. For example, cyclization reactions yield 1-benzyl-4-oxopyrrolidine-3-carboxylate, a scaffold in protease inhibitors .
Prodrug Development
Structural analogs of ethyl 2-[benzyl(methyl)amino]propanoate have been investigated as prodrugs for neuromodulatory agents, leveraging esterase-mediated hydrolysis for controlled drug release .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.
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Structure-Activity Relationships: Systematic modification of the benzyl and methyl groups to optimize pharmacological properties.
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